1-(4-Chlorophenyl)-1H-pyrazol-5-amine
Overview
Description
1-(4-Chlorophenyl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C9H8ClN3 and its molecular weight is 193.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The compound 1-(4-Chlorophenyl)-1H-pyrazol-5-amine is structurally similar to the active component of the fungicide Pyraclostrobin . Pyraclostrobin targets the mitochondrial respiration process in fungi, specifically inhibiting the cytochrome bc1 complex . This complex plays a crucial role in the electron transport chain, a vital process for ATP production and thus, fungal survival .
Mode of Action
The mode of action of this compound is likely to involve interaction with its target, leading to disruption of the target’s function. In the case of Pyraclostrobin, it disrupts mitochondrial respiration by inhibiting the cytochrome bc1 complex . This prevents the normal flow of electrons within the mitochondria, leading to a halt in ATP production and eventually causing cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mitochondrial electron transport chain, specifically at the level of the cytochrome bc1 complex . The inhibition of this complex disrupts the normal flow of electrons, leading to a reduction in ATP production . This energy deficit affects various downstream cellular processes dependent on ATP, leading to cell death .
Pharmacokinetics
Pyraclostrobin is known to be stable in aqueous solution at pH 4, 5, and 7 . It’s also worth noting that the compound’s lipophilicity and solubility can impact its bioavailability .
Result of Action
The primary result of the action of this compound is likely to be cell death, resulting from the disruption of ATP production . This energy deficit can lead to the failure of various cellular processes, ultimately leading to cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can impact the stability of the compound . Additionally, the presence of other substances in the environment could potentially affect the compound’s efficacy and stability .
Biochemical Analysis
Biochemical Properties
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
A study on a similar compound, a pyrazoline derivative, showed that it could promote apoptosis in vascular endothelial cells .
Molecular Mechanism
It is known that the pyrazole ring structure can participate in various chemical reactions, such as nucleophilic substitution .
Temporal Effects in Laboratory Settings
Similar compounds, such as DDT, have been found to persist in the environment due to their stability, leading to long-term effects on cellular function .
Metabolic Pathways
Similar compounds, such as DDT, have been found to be metabolized very slowly by animals, leading to their accumulation in fatty tissues .
Subcellular Localization
A study on a similar compound found that it could be transported from the cytoplasm to the nucleus .
Properties
IUPAC Name |
2-(4-chlorophenyl)pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-1-3-8(4-2-7)13-9(11)5-6-12-13/h1-6H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXYXQGSWRTPHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480360 | |
Record name | 1-(4-Chlorophenyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14678-97-8 | |
Record name | 1-(4-Chlorophenyl)-1H-pyrazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14678-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chlorophenyl)-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-chlorophenyl)-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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